![molecular formula C16H17ClN4O2S B6577570 7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 371781-32-7](/img/structure/B6577570.png)
7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H17ClN4O2S and its molecular weight is 364.9 g/mol. The purity is usually 95%.
The exact mass of the compound 7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 364.0760747 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of 7H-Pyrrolo[2,3-d]pyrimidine derivatives , which have been studied for their antitubercular properties . .
Mode of Action
It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . This suggests that the compound may interact with its targets in a manner that is influenced by its halogen substitution.
Pharmacokinetics
It is noted that all the potent compounds from the 7h-pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and molecular weight < 400 , suggesting that they are likely to maintain drug-likeness during lead optimization.
Result of Action
It is known that some compounds in the 7h-pyrrolo[2,3-d]pyrimidine series displayed in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis with mic 90 values of 0488–625 µM .
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-4-6-11(17)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,19,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOIOKCCCZYCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione |
Synthesis routes and methods
Procedure details
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